4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
Synthesis of thiazol-2-amine derivatives, including structures similar to 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine, often involves the reaction of different aromatic units with amines and thiocyanate, leading to the formation of thiazoles. Liu et al. (2011) discussed the synthesis of new thiazol-2-amine derivatives containing the difluorophenyl unit and 1H-1,2,4-triazole moiety, emphasizing the significance of NMR spectra and elemental analysis in confirming the structures of these compounds (Liu, Dai, & Fang, 2011).
Molecular Structure Analysis
The molecular structure of thiazol-2-amine derivatives is typically confirmed using techniques such as FT-IR, NMR, LC-Mass, and X-ray diffraction. Gayathri et al. (2019) synthesized and characterized a novel compound, providing detailed insights into its crystal structure and molecular geometry through X-ray diffraction and computational methods (Gayathri et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiazol-2-amines can lead to a variety of products, depending on the reactants and conditions. For example, the synthesis of dihydrothiophenes or spirocyclic compounds from 1,3-thiazolidinedione demonstrates the versatility of thiazole derivatives in forming complex structures through domino reactions (Sun, Zhang, Xia, & Yan, 2009).
Physical Properties Analysis
The physical properties of thiazol-2-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various applications. Asiri et al. (2012) described the crystal packing and hydrogen bonding interactions of a thiazol-2-amine compound, highlighting the importance of molecular geometry in determining its physical characteristics (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).
Scientific Research Applications
Antifungal and Plant-Growth-Regulatory Activities : Thiazol-2-amine derivatives, including those with difluorophenyl units, have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities (Jian‐Bing Liu, H. Dai, & Jianxin Fang, 2011).
Corrosion Inhibition of Iron : Some thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been studied for their corrosion inhibition performance on iron, utilizing quantum chemical and molecular dynamics simulations (S. Kaya, C. Kaya, et al., 2016).
Synthesis of Bromodifluoromethyl Thiazoles : Research has been conducted on the synthesis of thiazoles, which are useful in drug discovery, using a new synthon that introduces a bromodifluoromethyl group at the C4 of the thiazole (Marco Colella et al., 2018).
Corrosion Inhibitor of Copper : The synthesis and evaluation of thiazoles as corrosion inhibitors for copper in acidic environments have been studied, indicating their effectiveness in inhibiting corrosion (R. Farahati et al., 2019).
Anti-inflammatory Activity : N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives have been evaluated for anti-inflammatory activity, particularly as direct 5‐lipoxygenase inhibitors, which are key in inflammation-related diseases (J. Suh et al., 2012).
Antimicrobial Activity : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, showing moderate to high activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Drug Transport System : The use of βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex for stabilizing gold nanoparticles has been explored as a novel system for drug transport (I. Asela et al., 2017).
properties
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJUJQMRFHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351663 | |
Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
175135-32-7 | |
Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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